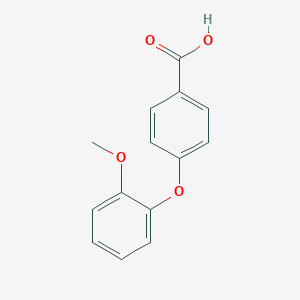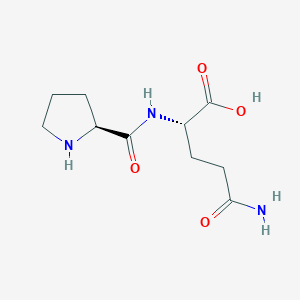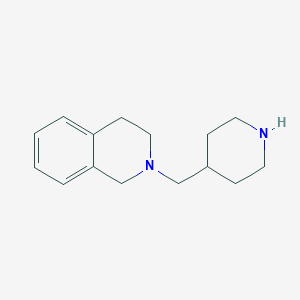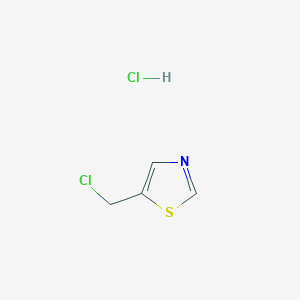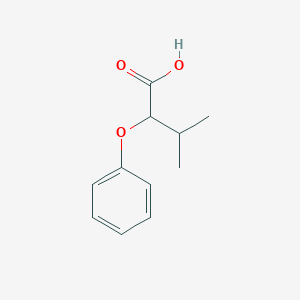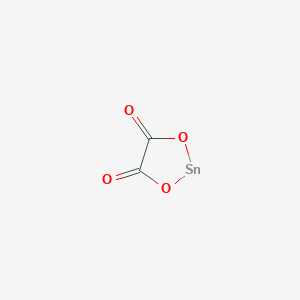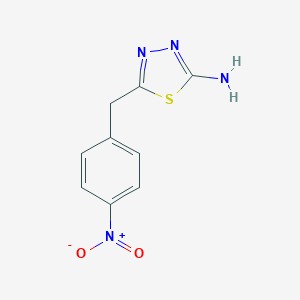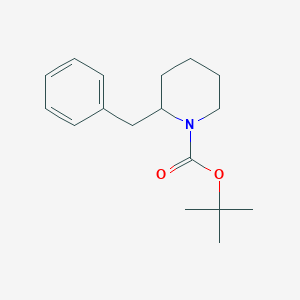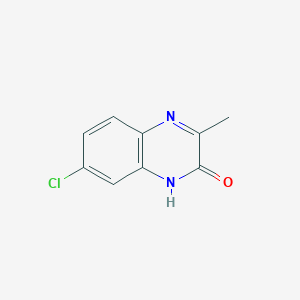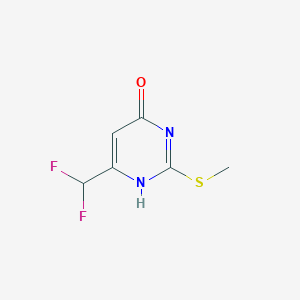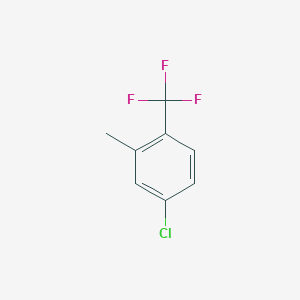
1-(Trifluormethyl)-4-chlor-2-methylbenzol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-methyl-1-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic compounds known as benzene derivatives. This compound is characterized by the presence of a chlorine atom, a methyl group, and a trifluoromethyl group attached to a benzene ring. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can significantly influence the chemical behavior and reactivity of the compound.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-methyl-1-(trifluoromethyl)benzene has several applications in scientific research, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, particularly those containing trifluoromethyl groups due to their enhanced metabolic stability and bioavailability.
Material Science: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Agrochemicals: Employed in the synthesis of herbicides and pesticides, leveraging its chemical stability and reactivity.
Wirkmechanismus
Target of Action
As a benzene derivative, it may interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
Benzene derivatives often act through electrophilic aromatic substitution reactions . The trifluoromethyl group is an electron-withdrawing group, which can influence the reactivity of the benzene ring .
Biochemical Pathways
Benzene derivatives can undergo reactions at the benzylic position, which may influence various biochemical pathways .
Pharmacokinetics
The presence of the trifluoromethyl group may influence its pharmacokinetic properties, potentially affecting its bioavailability .
Result of Action
Benzene derivatives can have various effects depending on their specific substituents and the cells or tissues they interact with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-2-methyl-1-(trifluoromethyl)benzene. For instance, extremes of temperature and direct sunlight, heat, flames, sparks, and static electricity can affect its stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-1-(trifluoromethyl)benzene can be achieved through various methods, including:
Electrophilic Aromatic Substitution: This method involves the introduction of the trifluoromethyl group into the benzene ring through electrophilic aromatic substitution reactions. Common reagents used in this process include trifluoromethyl iodide and a strong Lewis acid catalyst.
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide with an organoboron compound.
Industrial Production Methods
Industrial production of 4-Chloro-2-methyl-1-(trifluoromethyl)benzene often involves large-scale electrophilic aromatic substitution reactions, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-methyl-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alkoxides under appropriate conditions.
Reduction: The trifluoromethyl group can be reduced to a methyl group under strong reducing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in polar solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.
Major Products
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of 4-Chloro-2-methylbenzene.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-1-(trifluoromethyl)benzene: Lacks the methyl group, resulting in different reactivity and applications.
2-Chloro-1-(trifluoromethyl)benzene: The position of the chlorine atom affects the compound’s chemical behavior.
4-Chloro-2-methylbenzene: Lacks the trifluoromethyl group, leading to different chemical properties and uses.
Uniqueness
4-Chloro-2-methyl-1-(trifluoromethyl)benzene is unique due to the combined presence of chlorine, methyl, and trifluoromethyl groups on the benzene ring. This combination imparts distinct electronic and steric effects, making the compound valuable in various chemical syntheses and applications .
Eigenschaften
IUPAC Name |
4-chloro-2-methyl-1-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3/c1-5-4-6(9)2-3-7(5)8(10,11)12/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXLVNJPMZXECS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30507698 |
Source


|
| Record name | 4-Chloro-2-methyl-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30507698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13630-22-3 |
Source


|
| Record name | 4-Chloro-2-methyl-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30507698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
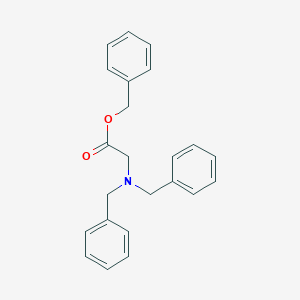
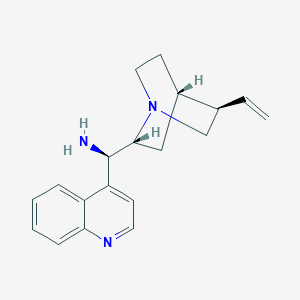
![6-(4-Methoxyphenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B176910.png)
